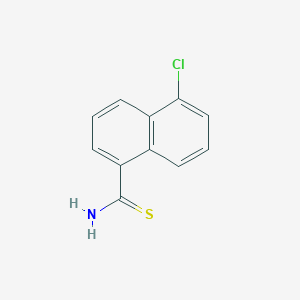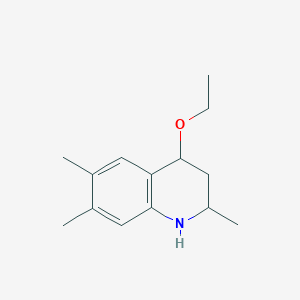
(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is a chemical compound known for its unique structure and properties It features a chlorophenyl group attached to a dihydrothiophene ring, with an aldehyde functional group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the following steps:
Formation of the Dihydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dihydrothiophene ring is alkylated with a chlorophenyl compound in the presence of a Lewis acid catalyst.
Aldehyde Functionalization:
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
®-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Known for its anti-allergic activities.
2-[2-[4-[®-(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid: Used in the treatment of allergic rhinitis and chronic urticaria.
Uniqueness
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to its dihydrothiophene ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
属性
分子式 |
C11H9ClOS |
|---|---|
分子量 |
224.71 g/mol |
IUPAC 名称 |
(2R)-2-(4-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClOS/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-5,7,11H,6H2/t11-/m1/s1 |
InChI 键 |
RQIOLJOZCMEDBA-LLVKDONJSA-N |
手性 SMILES |
C1C=C([C@H](S1)C2=CC=C(C=C2)Cl)C=O |
规范 SMILES |
C1C=C(C(S1)C2=CC=C(C=C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


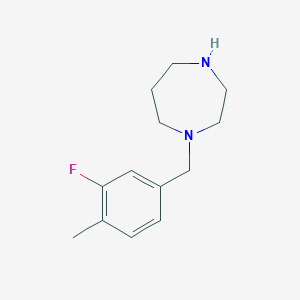


![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
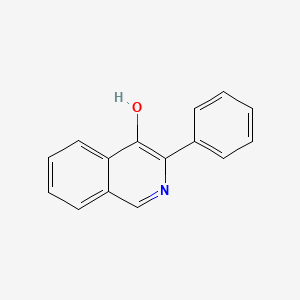

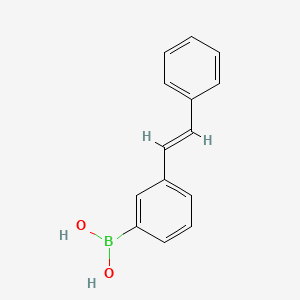
![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)
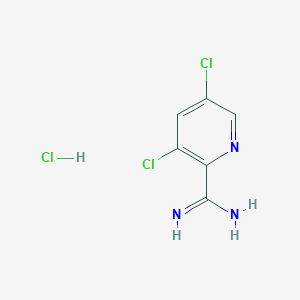
![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)

